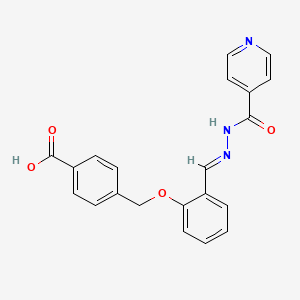
(E)-4-((2-((2-isonicotinoylhydrazono)methyl)phenoxy)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-((2-((2-isonicotinoylhydrazono)methyl)phenoxy)methyl)benzoic acid is a useful research compound. Its molecular formula is C21H17N3O4 and its molecular weight is 375.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-4-((2-((2-isonicotinoylhydrazono)methyl)phenoxy)methyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its potential biological activities. This compound, identified by its CAS number 354561-77-6, possesses a complex structure that may contribute to various pharmacological effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C21H17N3O4, with a molecular weight of approximately 375.37 g/mol. The structure includes a benzoic acid moiety linked to a phenoxy group and an isonicotinoylhydrazone derivative, which may play a crucial role in its biological interactions.
Antimicrobial Activity
Recent studies have indicated that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the ability of certain benzoic acid derivatives to inhibit the growth of various bacterial strains. The specific activity of this compound against bacterial pathogens warrants further exploration.
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This effect is particularly relevant in the context of diseases associated with oxidative damage.
Cytotoxicity and Antitumor Activity
Research has suggested that several benzoic acid derivatives can exhibit cytotoxic effects against cancer cell lines. A comparative study showed that compounds with similar structural features induced apoptosis in cancer cells while sparing normal cells from toxicity.
Table 1: Cytotoxicity of Benzoic Acid Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 | 15 | Apoptosis induction |
| Compound B | A2058 | 20 | Cell cycle arrest |
| (E)-4... | MCF7 | 25 | Reactive oxygen species |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Studies suggest that this compound may inhibit key enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.
In Vivo Studies
A notable study evaluated the effects of this compound in animal models. The results indicated reduced tumor growth rates in treated subjects compared to controls, suggesting its potential as an antitumor agent.
In Silico Studies
In silico docking studies have shown promising interactions between this compound and various biological targets, including proteins involved in cancer pathways. These findings support the hypothesis that this compound could be developed into a therapeutic agent.
Discussion
The biological activity of this compound is multifaceted, encompassing antimicrobial, antioxidant, cytotoxic, and enzyme-inhibitory properties. These activities highlight its potential utility in pharmaceuticals, particularly in developing new treatments for cancer and infectious diseases.
属性
IUPAC Name |
4-[[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-20(16-9-11-22-12-10-16)24-23-13-18-3-1-2-4-19(18)28-14-15-5-7-17(8-6-15)21(26)27/h1-13H,14H2,(H,24,25)(H,26,27)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNLLMLUHJTAFR-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














